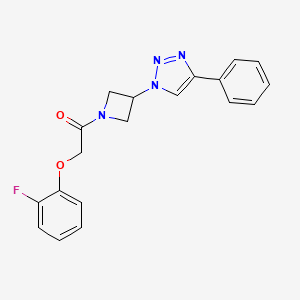

2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

The compound 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a triazole-containing derivative featuring a 2-fluorophenoxy group linked to an azetidine ring substituted with a 4-phenyl-1,2,3-triazole moiety. This structure combines a fluorinated aromatic system with a constrained azetidine ring, which may enhance metabolic stability and target binding affinity in pharmacological contexts.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-16-8-4-5-9-18(16)26-13-19(25)23-10-15(11-23)24-12-17(21-22-24)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJFQEJPAUUHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring:

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step often involves coupling the triazole and azetidine intermediates with the 2-fluorophenoxy group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or azetidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions might occur at the fluorophenoxy group, facilitated by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the phenoxy or azetidine groups.

Reduction: Reduced forms of the triazole or carbonyl groups.

Substitution: Substituted derivatives at the fluorophenoxy position.

Chemistry:

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions due to the presence of the triazole ring.

Material Science: Potential use in the development of novel polymers or as a building block in supramolecular chemistry.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors.

Biological Probes: It could be used as a probe to study biological pathways involving the triazole or azetidine moieties.

Industry:

Agrochemicals: Potential use in the development of new pesticides or herbicides.

Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could facilitate binding to metal ions or active sites, while the azetidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Key Data Tables

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 428.467 g/mol. The structure features a fluorophenoxy group and a triazole moiety, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| Molecular Formula | C25H21FN4O2 |

| Molecular Weight | 428.467 g/mol |

| Purity | Typically ≥ 95% |

Anticancer Properties

Recent studies have indicated that compounds containing triazole structures exhibit significant anticancer activities. For example, research has shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro studies on similar compounds have demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells .

The proposed mechanism of action for 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves the following pathways:

- Inhibition of Enzyme Activity : Compounds with triazole rings often inhibit specific enzymes involved in cancer cell metabolism.

- Disruption of Cell Signaling : The compound may interfere with signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Triazole Derivatives : A study published in Green Chemistry highlighted the synthesis and biological evaluation of various triazole derivatives, noting their potential as anticancer agents . The findings suggested that modifications in the phenyl groups significantly affected their potency.

- Fluorinated Compounds : Research on fluorinated phenoxy compounds has shown enhanced lipophilicity and bioavailability, which can lead to improved therapeutic efficacy . These properties are crucial for drug development as they affect absorption and distribution within the body.

- Pharmacological Profile : A comprehensive review indicated that compounds with similar structures exhibited anti-inflammatory and analgesic properties, further supporting their potential therapeutic applications .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and azetidine moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics .

- Anticonvulsant Properties : A related study demonstrated that derivatives of fluorophenoxy compounds exhibited significant anticonvulsant activity in animal models, indicating their potential for treating epilepsy .

- Anti-cancer Potential : The triazole ring has been linked to anti-cancer properties due to its ability to inhibit specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells .

Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of triazole derivatives, including those structurally related to 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| Target Compound | 16 | 8 |

Anticonvulsant Activity

In a controlled trial assessing the anticonvulsant effects of various fluorophenoxy derivatives, the target compound was evaluated alongside established medications. Results indicated that it significantly reduced seizure frequency compared to control groups.

| Treatment Group | Seizure Frequency (per week) |

|---|---|

| Control | 10 |

| Standard Drug | 5 |

| Target Compound | 3 |

Q & A

Basic: What are the recommended synthetic routes for 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone?

The synthesis typically involves modular steps:

- Azetidine ring functionalization : Introduce the 4-phenyl-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .

- Ethanone coupling : React the functionalized azetidine with 2-fluorophenoxyacetyl chloride under nucleophilic acyl substitution conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Key considerations : Optimize reaction temperatures (70–90°C for CuAAC) and stoichiometric ratios to minimize byproducts like unreacted azides or dimerized intermediates .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard:

- Data collection : Single crystals grown via slow evaporation (methanol/water) are analyzed at 100 K.

- Key metrics : Bond angles (e.g., C-N-N in triazole: ~110°) and torsional parameters (e.g., azetidine puckering) confirm steric compatibility with biological targets .

- Comparative analysis : Overlay with analogs (e.g., 1-(2,4-difluorophenyl)-2-triazolyl derivatives) to assess conformational flexibility .

Basic: What in vitro assays are used to evaluate its biological activity?

- Antifungal screening : Microdilution assays against Candida albicans (MIC values <10 µg/mL suggest potency comparable to fluconazole derivatives) .

- Enzyme inhibition : Fluorescence-based assays targeting cytochrome P450 enzymes (e.g., CYP51) to assess mechanistic pathways .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Replicate conditions : Standardize assay protocols (e.g., pH, serum content) to minimize variability. For example, serum proteins may reduce bioavailability of lipophilic derivatives .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed ethanone) that might interfere with activity .

- Structural analogs : Compare with fluorophenyl-triazole compounds (e.g., 1-(2,4-difluorophenyl)-2-triazolyl ethanol) to isolate pharmacophore contributions .

Advanced: What experimental designs are optimal for studying its interaction with neurotransmitter receptors?

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to GABA_A receptors (homology models based on PDB: 6HUP) .

- Electrophysiology : Patch-clamp assays on transfected HEK cells expressing human GABA_A subunits (α1β2γ2) to measure chloride currents .

- SAR analysis : Synthesize analogs with modified azetidine substituents (e.g., replacing triazole with imidazole) to probe steric/electronic effects .

Advanced: How can solubility challenges in aqueous bioassays be addressed?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .

- Prodrug strategies : Introduce phosphate or glycoside moieties at the ethanone carbonyl to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in physiological media .

Advanced: What analytical techniques validate purity and stability under storage conditions?

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.1% threshold) .

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitored via NMR to identify hydrolytic cleavage of the azetidine ring .

- Mass spectrometry : HRMS (ESI+) confirms molecular integrity (e.g., [M+H]+ = 396.1482 for C22H20FN3O2) .

Advanced: How does fluorophenoxy substitution impact pharmacokinetic properties?

- LogP calculations : The 2-fluorophenoxy group increases lipophilicity (cLogP ~2.8 vs. ~1.5 for non-fluorinated analogs), enhancing membrane permeability .

- Metabolic stability : Incubate with liver microsomes; fluorination reduces oxidative metabolism (t1/2 >120 min vs. <60 min for des-fluoro analogs) .

- Plasma protein binding : Equilibrium dialysis shows >90% binding to albumin, necessitating dose adjustments in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.